molecular formula C11H9FN2O B1437090 5-(4-Fluorophenoxy)pyridin-2-amine CAS No. 672945-75-4

5-(4-Fluorophenoxy)pyridin-2-amine

Cat. No.: B1437090
CAS No.: 672945-75-4
M. Wt: 204.2 g/mol
InChI Key: GJYQBDCLIHYVSB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol It is characterized by the presence of a fluorophenoxy group attached to a pyridinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenoxy)pyridin-2-amine typically involves the reaction of 4-fluorophenol with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the intermediate 4-fluorophenoxy-2-chloropyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenoxy-2-chloropyridine: An intermediate in the synthesis of 5-(4-Fluorophenoxy)pyridin-2-amine.

    2-Aminopyridine: A structurally related compound with different substituents.

    4-Fluorophenol: A precursor used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both a fluorophenoxy group and a pyridinamine structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYQBDCLIHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672945-75-4
Record name 5-(4-fluorophenoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 5-(4-Fluorophenoxy)pyridin-2-amine in the context of Trypanosoma cruzi infections?

A: Chagas disease, caused by the parasite Trypanosoma cruzi, is a serious health concern. The development of new treatments is crucial. FPPS, an enzyme involved in isoprenoid biosynthesis, is a potential drug target in T. cruzi. [] Studying the interaction of this compound with T. cruzi FPPS provides insights into its potential as a lead compound for developing new drugs against Chagas disease.

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